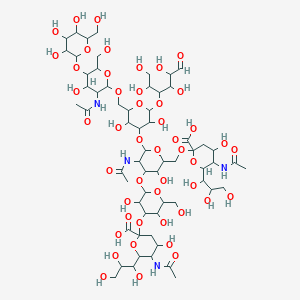
Disialyllacto-N-hexaose II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disialyllacto-N-hexaose II, commonly known as DSLNT, is a complex carbohydrate that has been extensively researched for its potential in various fields of science. It is a type of glycan, which is a molecule composed of sugar units, and is found in various biological systems, including mammalian milk.
Aplicaciones Científicas De Investigación
Synthetic disialyl hexasaccharides, including Disialyllacto-N-hexaose II, have shown promise in medical applications, particularly in neonatal care.
- Protective Role in Neonatal Care: Disialyllacto-N-hexaose II, among other synthetic α2-6-linked disialyl hexasaccharides, has been synthesized efficiently through one-pot multienzyme reactions. These compounds have demonstrated protective effects in neonatal rats from necrotizing enterocolitis (NEC), a severe intestinal condition prevalent in preterm infants. The high efficiency and selectivity of the synthesis process and the therapeutic potential of these oligosaccharides make them promising candidates for preclinical experiments and clinical application in treating NEC in preterm infants (Yu et al., 2014).
Role in Infant Health and Growth
The concentration and intake of Disialyllacto-N-hexaose II in human milk have been associated with maternal health and infant growth patterns.
Association with Maternal Health
Research indicates that maternal obesity is linked with lower concentrations of several fucosylated and sialylated human milk oligosaccharides (HMOs), including Disialyllacto-N-hexaose II. Infants born to women with obesity had lower intakes of these HMOs. The study suggests that maternal BMI is associated with varying concentrations of specific HMOs, which in turn, have a direct correlation with infant growth during the first six months of life (Saben et al., 2021).
Influence on Infant Growth
The intake of Disialyllacto-N-hexaose II, along with other HMOs, has been positively associated with infant growth. The study underscores the importance of maternal health and HMO composition in breast milk as pivotal factors influencing infant health and development (Saben et al., 2021).
Propiedades
Número CAS |
137608-62-9 |
|---|---|
Nombre del producto |
Disialyllacto-N-hexaose II |
Fórmula molecular |
C62H102N4O47 |
Peso molecular |
1655.5 g/mol |
Nombre IUPAC |
5-acetamido-2-[[5-acetamido-4-[4-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C62H102N4O47/c1-16(74)63-31-20(78)5-61(59(96)97,111-50(31)36(85)23(81)8-68)101-15-30-40(89)49(109-58-46(95)53(39(88)27(12-72)103-58)113-62(60(98)99)6-21(79)32(64-17(2)75)51(112-62)37(86)24(82)9-69)34(66-19(4)77)55(105-30)110-52-41(90)29(106-57(45(52)94)107-47(25(83)10-70)35(84)22(80)7-67)14-100-54-33(65-18(3)76)42(91)48(28(13-73)104-54)108-56-44(93)43(92)38(87)26(11-71)102-56/h7,20-58,68-73,78-95H,5-6,8-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99) |
Clave InChI |
DUVKOIQTTLSEBM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Otros números CAS |
137608-62-9 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



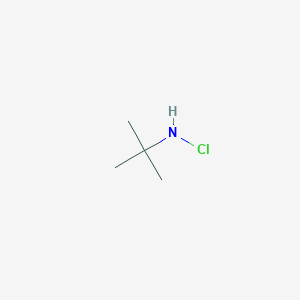

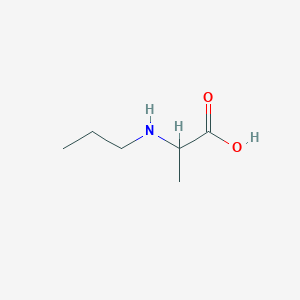

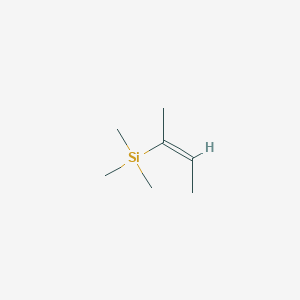
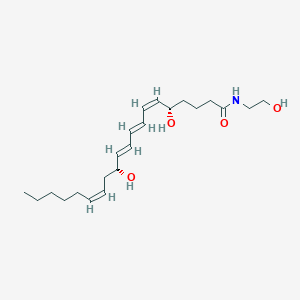

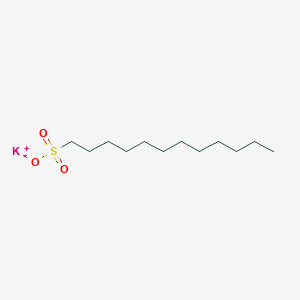
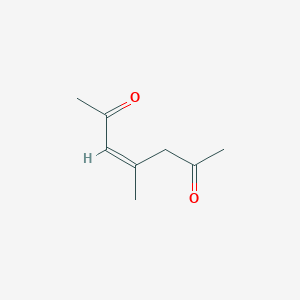



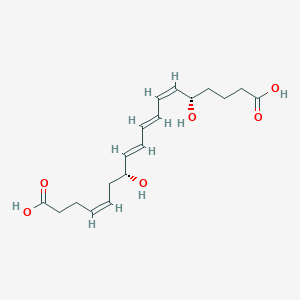
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)